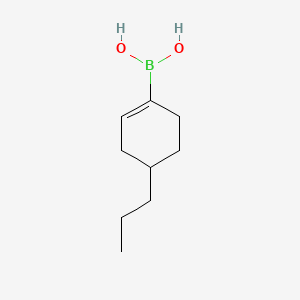

4-Propylcyclohex-1-enylboronic acid

Description

Significance of Alkenylboronic Acids as Synthetic Intermediates

Alkenylboronic acids, and their corresponding esters, are highly valued as intermediates in a wide array of chemical transformations. chembuyersguide.com Their prominence stems largely from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. vulcanchem.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, a cornerstone of modern medicinal and materials chemistry. vulcanchem.comresearchgate.net

The utility of alkenylboronic acids extends beyond just Suzuki-Miyaura couplings. They can participate in a variety of other transformations, including additions to carbonyl compounds, conjugate additions, and other metal-catalyzed cross-coupling reactions. The boronic acid moiety can be transformed into other functional groups, further expanding their synthetic potential. The stability of many boronic acids in air and moisture, coupled with their generally low toxicity, makes them particularly attractive reagents in both academic and industrial research settings. vulcanchem.com

Structural Context of Cyclohexenylboronic Acid Derivatives

The structural framework of 4-propylcyclohex-1-enylboronic acid places it within the class of cyclohexenylboronic acid derivatives. The cyclohexene (B86901) ring introduces a degree of conformational rigidity and stereochemical complexity not present in simpler acyclic alkenylboronic acids. The presence of the propyl group at the 4-position of the cyclohexene ring further influences the steric and electronic properties of the molecule.

The reactivity and selectivity of cyclohexenylboronic acid derivatives in chemical reactions are influenced by the substitution pattern on the ring. For instance, the position and nature of substituents can affect the rate and outcome of cross-coupling reactions. While specific structural studies, such as X-ray crystal structure analysis for this compound, are not widely available in the public domain, analysis of related boronic acid derivatives provides insight into their molecular geometry. The boronic acid group itself is known to be trigonal planar, a feature that is crucial for its reactivity.

The properties of this compound and its common derivatives are summarized in the table below.

| Property | This compound | This compound pinacol (B44631) ester |

| IUPAC Name | (4-Propylcyclohex-1-en-1-yl)boronic acid | 2-(4-Propylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1256346-34-5 | Not readily available |

| Molecular Formula | C9H17BO2 | C15H27BO2 |

| Molecular Weight | 168.04 g/mol | 250.19 g/mol |

| Synonyms | 4-propyl-1-cyclohexen-1-ylboronic acid | Not readily available |

This table contains data for this compound and its pinacol ester derivative.

While detailed research findings specifically for this compound are limited in publicly accessible literature, its structural motifs suggest a wide range of potential applications in organic synthesis, mirroring the well-established utility of other substituted alkenylboronic acids.

Properties

IUPAC Name |

(4-propylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHAAOSCMLXKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681669 | |

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-34-5 | |

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propylcyclohex 1 Enylboronic Acid and Analogs

Direct Borylation Approaches for Alkenylboronic Acids

Direct borylation methods offer an atom-economical approach to the synthesis of organoboron compounds by converting a C-H bond directly into a C-B bond.

Transition Metal-Catalyzed C-H Functionalization for Boronylation

Transition metal-catalyzed C-H activation and borylation has emerged as a powerful tool for the synthesis of organoboron compounds. nih.govrsc.org This method avoids the need for pre-functionalized starting materials, making it an efficient and environmentally friendly approach. nih.gov Iridium-based catalysts are commonly employed for the borylation of C(sp²)–H bonds in arenes and heteroarenes. nih.govrsc.org For the synthesis of alkenylboronic acids like 4-propylcyclohex-1-enylboronic acid, this strategy would involve the direct borylation of a C(sp²)–H bond on the cyclohexene (B86901) ring.

The general reaction involves an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a suitable ligand. The catalyst facilitates the cleavage of a C-H bond and subsequent formation of a C-B bond. While highly effective for many substrates, achieving regioselectivity in complex molecules can be a challenge. nih.gov For a substrate like 4-propylcyclohexene, the borylation would preferentially occur at the vinylic positions.

Recent advancements in ligand design have expanded the scope and efficiency of these reactions, allowing for the borylation of a wider range of substrates under milder conditions. sioc-journal.cn

Indirect Synthetic Routes to Alkenylboronic Acids

Indirect routes typically involve the preparation of an organometallic intermediate which is then reacted with a boron-containing electrophile.

Halogen-Lithium Exchange and Subsequent Borate (B1201080) Quenching

A classic and reliable method for the synthesis of boronic acids involves the reaction of an organolithium reagent with a trialkyl borate. wiley-vch.ded-nb.info For the synthesis of this compound, this would begin with a corresponding vinyl halide, such as 1-bromo-4-propylcyclohex-1-ene.

The process involves a halogen-lithium exchange reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to form the corresponding vinyllithium (B1195746) species. princeton.eduresearchgate.net This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. wiley-vch.ded-nb.info Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired alkenylboronic acid. researchgate.net

This method is widely applicable but can be sensitive to steric hindrance and the presence of other functional groups that are incompatible with the strongly basic organolithium reagents. princeton.edu The reaction rates for the exchange decrease from iodine to bromine to chlorine. princeton.edu

Transmetallation Strategies from Organometallic Precursors

Transmetallation is a key step in many cross-coupling reactions and can also be used to synthesize organoboron compounds. acs.orgresearchgate.netrsc.org This strategy involves the transfer of an organic group from one metal to another. For the synthesis of alkenylboronic acids, an organometallic precursor, such as an organotin or organozinc compound, can be reacted with a boron halide or a diboron (B99234) reagent.

The Suzuki-Miyaura reaction itself is a prime example of a catalytic cycle involving transmetallation, where an organoboron species transfers its organic group to a palladium center. researchgate.netrsc.org In a synthetic context, one could envision the preparation of a vinylstannane or vinylzinc reagent from 4-propylcyclohexene, which would then undergo transmetallation with a suitable boron electrophile. The choice of metals and reaction conditions is crucial for achieving efficient and selective transfer of the alkenyl group. acs.org

Transition Metal-Catalyzed Coupling of Organic Halides with Diboronic Acid Reagents

Palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-boron bonds. eie.grjyu.fi In this approach, a vinyl halide or triflate is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. jyu.fi

This reaction, often referred to as the Miyaura borylation, is highly efficient for a wide range of substrates, including vinyl bromides, iodides, and triflates. jyu.fi For the synthesis of a pinacol (B44631) ester of this compound, one would react 1-halo-4-propylcyclohex-1-ene with B₂pin₂ using a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate. jyu.figoogle.com The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid if desired. This method offers excellent functional group tolerance and generally proceeds under mild conditions. jyu.fi

Hydroboration Strategies for Alkenylboronic Acid Synthesis

Hydroboration is a fundamental reaction in organoboron chemistry that involves the addition of a boron-hydrogen bond across a double or triple bond. libretexts.orgmasterorganicchemistry.com To synthesize an alkenylboronic acid, the hydroboration of an alkyne is the most direct approach.

For a substituted alkenylboronic acid like this compound, a suitable alkyne precursor would be required. The hydroboration of an alkyne with a monohaloborane or a catecholborane, followed by hydrolysis, can yield the desired alkenylboronic acid. The regioselectivity of the hydroboration is a key consideration, with sterically demanding boranes often favoring addition to the less hindered carbon of the alkyne. orgsyn.org

Alternatively, the hydroboration of a 1-haloalkene can be employed. The hydroboration-oxidation of alkenes is a well-established method for producing alcohols with anti-Markovnikov selectivity. masterorganicchemistry.commasterorganicchemistry.com By analogy, hydroboration of a vinyl halide followed by an appropriate workup can lead to the formation of a C-B bond.

Advanced hydroboration techniques, including the use of chiral borane (B79455) reagents, allow for the asymmetric synthesis of chiral organoboranes, which are valuable intermediates in the synthesis of complex molecules. numberanalytics.com

Regioselective Hydroboration of Alkynes

Hydroboration of alkynes is a powerful and atom-efficient method for the synthesis of alkenylboronic acids and their esters. nih.gov This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon triple bond. The regioselectivity of this addition is a critical factor, determining the position of the boron atom in the resulting vinylboronate.

For terminal alkynes, the hydroboration typically proceeds with high regioselectivity to yield the (E)-alkenylboronic ester, where the boron atom adds to the terminal carbon. nih.govacs.org This is often referred to as an anti-Markovnikov addition. The reaction can be catalyzed by various metal complexes or can proceed under metal-free conditions. nih.govorganic-chemistry.org For instance, titanium-catalyzed hydroboration of both aromatic and aliphatic terminal alkynes has been shown to produce the corresponding (E)-alkenyl boranes with complete regioselectivity. nih.govacs.org Similarly, scandium triflate has been used to promote the regioselective hydroboration of alkynes. rsc.org

In the context of synthesizing analogs of this compound, a suitable alkyne precursor, such as 1-ethynyl-4-propylcyclohexene, could undergo regioselective hydroboration. The choice of borane reagent and catalyst system is crucial to control the regioselectivity and ensure the formation of the desired isomer.

| Catalyst System | Substrate Type | Regioselectivity | Product | Reference |

| Titanium Complex | Terminal Alkynes | High (E-isomer) | Alkenyl Boronate Ester | nih.govacs.org |

| Scandium Triflate | Terminal Alkynes | High | Alkenyl Boronate Ester | rsc.org |

| Borane Adducts (H3B·THF, H3B·SMe2) | Terminal Alkynes | High (Linear) | Alkenyl Boronic Ester | organic-chemistry.org |

| Tris(pentafluorophenyl)borane (B72294) | Terminal Alkynes | High | Alkenyl Boronic Ester | bohrium.com |

Stereoselective Hydroboration Techniques for Alkenylboronic Acids

The stereochemistry of the resulting alkenylboronic acid is another critical aspect controlled during synthesis. Hydroboration of alkynes is generally a syn-addition process, meaning the boron and hydrogen atoms add to the same face of the triple bond. This stereospecificity leads to the formation of a specific stereoisomer. For instance, the hydroboration of a terminal alkyne typically yields the (E)-alkenylboronate. acs.org

However, achieving the less thermodynamically favorable (Z)-isomer can be challenging. Recent advancements have focused on developing catalytic systems that can provide high Z-selectivity. For example, a cobalt-based catalyst with a CNC pincer ligand has demonstrated excellent Z-selectivity in the hydroboration of terminal alkynes, even with bulky substituents. nih.gov This system exhibits time-dependent stereoselectivity, allowing for the quantitative conversion of the initially formed Z-vinylboronate ester to the E-isomer. nih.gov

For internal alkynes, achieving high stereo- and regioselectivity can be more complex due to the presence of two substituents on the triple bond. The choice of catalyst and ligands becomes even more critical in directing the addition of the B-H bond. Nickel-catalyzed hydroboration of internal allenes has been shown to allow for the stereodivergent synthesis of both Z- and E-trisubstituted alkenylboronates by tuning the steric properties of bisphosphine ligands. geresearchgroup.com

Catalytic Systems in Hydroboration (e.g., Metal-Catalyzed, Metal-Free)

A wide array of catalytic systems have been developed for the hydroboration of unsaturated hydrocarbons. These can be broadly categorized into metal-catalyzed and metal-free systems.

Metal-Catalyzed Hydroboration: Transition metal catalysts, including those based on rhodium, iridium, ruthenium, cobalt, iron, and copper, are widely used to facilitate hydroboration reactions under mild conditions. nih.govtdx.cat Wilkinson's catalyst, [RhCl(PPh3)3], is a well-studied catalyst for the hydroboration of alkenes. tdx.cat Ruthenium pincer complexes have also shown high activity and versatility. nih.gov Earth-abundant and less toxic metals like iron and copper are gaining increasing attention. nih.govorganic-chemistry.org For example, copper nanoparticles supported on chitosan (B1678972) have been used for the borylation of α,β-unsaturated acceptors. mdpi.com

Metal-Free Hydroboration: While metal catalysts are efficient, concerns about cost and toxicity have driven the development of metal-free hydroboration methods. nih.gov Borane adducts like H3B·THF and H3B·SMe2 can catalyze the regioselective hydroboration of terminal alkynes and alkenes. organic-chemistry.org Lewis acids such as tris(pentafluorophenyl)borane (B(C6F5)3) can also initiate the hydroboration of alkynes by activating the alkyne to form a reactive zwitterionic intermediate. bohrium.com

| Catalyst Type | Examples | Advantages | Reference |

| Metal-Catalyzed | Rh, Ir, Ru, Co, Fe, Cu complexes | High activity and selectivity under mild conditions | nih.govnih.govtdx.cat |

| Metal-Free | H3B·THF, H3B·SMe2, B(C6F5)3 | Avoids metal contamination, lower cost | organic-chemistry.orgbohrium.com |

Advanced Methodologies for Alkenylboronic Ester Synthesis

Beyond hydroboration, other advanced methods have been established for the synthesis of alkenylboronic esters, providing alternative routes to these valuable compounds.

Palladium-Catalyzed Cross-Coupling from Alkenyl Halides or Triflates

A highly effective method for synthesizing 1-alkenylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of 1-alkenyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). organic-chemistry.orgresearchgate.net This reaction, often a variation of the Suzuki-Miyaura coupling, proceeds with high efficiency and complete retention of the double bond configuration. researchgate.netresearchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base, like potassium phenoxide, in a suitable solvent like toluene. organic-chemistry.orgresearchgate.net This methodology is versatile and tolerates a wide range of functional groups. researchgate.net The use of specific ligands, such as SPhos, can further enhance the reaction yield. researchgate.netscispace.com This approach would be applicable to the synthesis of this compound pinacol ester starting from the corresponding 1-halo-4-propylcyclohexene or 4-propylcyclohex-1-enyl triflate.

| Catalyst System | Substrates | Key Features | Reference |

| PdCl2(PPh3)2 / KOPh | Alkenyl Halides/Triflates + B2pin2 | High efficiency, retention of stereochemistry | organic-chemistry.orgresearchgate.net |

| Pd(OAc)2 / SPhos / K2CO3 | Alkenylboron reagent + Aryl Bromides | High yields, good functional group tolerance | researchgate.netscispace.com |

Copper-Catalyzed Boron Additions to Unsaturated Hydrocarbons

Copper-catalyzed borylation reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the synthesis of organoboron compounds. nih.gov These reactions can be applied to a variety of unsaturated substrates.

Copper catalysts can promote the conjugate addition of boron to α,β-unsaturated carbonyl compounds. mdpi.com Furthermore, copper-catalyzed borylative cyclization of unsaturated hydrocarbons provides a powerful tool for generating carbocyclic structures containing boron. bohrium.com For instance, the copper-catalyzed borylation of styrenes using 1,8-diaminonaphthalene-protected diboronic acid has been reported to proceed with high regioselectivity. acs.org Copper catalysts have also been employed for the borylation of α,β-unsaturated esters and amides, demonstrating the broad scope of this methodology. researchgate.net The synthesis of this compound could potentially be achieved through a copper-catalyzed borylation of a suitable diene precursor that could undergo a cyclization/borylation cascade.

Reactivity and Transformational Chemistry of 4 Propylcyclohex 1 Enylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary utility of 4-propylcyclohex-1-enylboronic acid in synthetic chemistry lies in its capacity to form new carbon-carbon bonds. This reactivity is principally harnessed through transition metal-catalyzed cross-coupling and conjugate addition reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.orgtcichemicals.com This reaction is widely used to create a variety of important structural motifs, including biaryls, polyolefins, and styrenes. wikipedia.org this compound, as an alkenylboronic acid, is an excellent substrate for these transformations.

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. nobelprize.orgsigmaaldrich.com In a typical reaction, this compound can be coupled with a variety of sp²-hybridized carbon electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. These reactions are generally carried out in the presence of a palladium(0) catalyst, often generated in situ, and a base in an organic solvent, which can include aqueous mixtures. wikipedia.orgthieme-connect.comlibretexts.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for stabilizing the palladium catalyst and promoting the reaction. tcichemicals.com

Below is a representative table of potential palladium-catalyzed Suzuki-Miyaura coupling reactions involving this compound with various coupling partners. The yields are illustrative and based on typical outcomes for similar alkenylboronic acids.

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Product | Representative Yield |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Phenyl-4-propylcyclohex-1-ene | 90% |

| 4-Bromotoluene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4-Propyl-1-(p-tolyl)cyclohex-1-ene | 85% |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 2-(4-Propylcyclohex-1-en-1-yl)pyridine | 78% |

| 1-Bromostyrene | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O | 1-Propyl-4-(2-phenylvinyl)cyclohexene | 88% |

| Phenyl triflate | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 1-Phenyl-4-propylcyclohex-1-ene | 92% |

While palladium remains the dominant catalyst, other transition metals have emerged as powerful alternatives, often providing complementary reactivity or economic advantages.

Nickel Catalysis: Nickel catalysts are significantly less expensive than palladium and have shown excellent efficacy, particularly for the coupling of less reactive electrophiles like aryl chlorides. tcichemicals.com Nickel-catalyzed Suzuki-Miyaura reactions can be employed to couple this compound with a range of organic halides, sometimes under milder conditions or with different ligand systems compared to palladium. organic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

Copper Catalysis: Copper-catalyzed cross-coupling reactions have a long history and have seen a resurgence for coupling organoboron reagents. mdpi.comrsc.org While often associated with the homocoupling of boronic acids, copper catalysts, in combination with specific ligands, can facilitate the cross-coupling of this compound with aryl and alkyl halides. rsc.orgnih.govresearchgate.net

Rhodium Catalysis: Rhodium catalysts are particularly noted for their utility in asymmetric synthesis. sigmaaldrich.com In the context of Suzuki-Miyaura type reactions, rhodium can catalyze the coupling of boronic acids with partners like allyl halides and activated olefins, offering pathways to chiral products that are challenging to access with palladium or nickel. nih.govcvr.ac.inorganic-chemistry.org

Table 2: Comparison of Alternative Metal Catalysts for Suzuki-Miyaura Coupling

| Metal Catalyst | Key Advantages | Typical Substrates | Notes |

|---|---|---|---|

| Nickel | Lower cost, effective for aryl chlorides | Aryl/vinyl chlorides, bromides, iodides | Can be sensitive to air and moisture. tcichemicals.comorganic-chemistry.orgnih.gov |

| Copper | Abundant and inexpensive | Aryl iodides, activated aryl bromides | Often used for C-N and C-O bond formation, but C-C coupling is also viable. mdpi.comrsc.org |

| Rhodium | Access to asymmetric products, unique reactivity | Allylic halides, activated olefins, aldehydes | High cost, typically used for specialized applications. sigmaaldrich.comnih.govorganic-chemistry.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: wikipedia.orgnobelprize.orglibretexts.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the organic halide (R-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate (R-Pd-X). The rate of this step is often the slowest in the cycle and typically follows the reactivity trend I > OTf > Br > Cl. mdpi.comlibretexts.org

Transmetallation: In this key step, the organic moiety from the boronic acid (the 4-propylcyclohex-1-enyl group) is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then exchanges its organic group with the halide on the palladium complex, yielding a diorganopalladium(II) intermediate (R-Pd-R') and displacing the halide. libretexts.orgrsc.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups (R and R') are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The Suzuki-Miyaura reaction is renowned for its broad scope and high functional group tolerance. nih.govresearchgate.net It can be applied to the synthesis of complex molecules, including natural products and pharmaceuticals, without the need for extensive protecting group strategies. nobelprize.org A wide array of aryl and vinyl halides/triflates can serve as coupling partners. nih.govresearchgate.net

However, certain limitations exist. Boronic acids can undergo a side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source, which can be problematic in polar protic solvents or with substrates that have a short shelf-life. nih.gov This often necessitates the use of an excess of the boronic acid to achieve good yields. nih.gov Steric hindrance on either the boronic acid or the organic halide can significantly slow down the reaction rate and lower the yield. sigmaaldrich.com Furthermore, while alkenylboronic acids are generally good substrates, controlling the stereochemistry of the resulting double bond can sometimes be a challenge, although the Suzuki-Miyaura reaction is known for proceeding with retention of configuration.

Rhodium-Catalyzed Conjugate Additions

Beyond cross-coupling, this compound can participate in rhodium-catalyzed 1,4-conjugate additions (Michael additions). This reaction involves the addition of the alkenyl group to the β-position of an α,β-unsaturated carbonyl compound, such as an enone or enoate. researchgate.netnih.gov This method provides a powerful and direct route to construct new carbon-carbon bonds and create more complex molecular architectures.

The reaction is typically catalyzed by a rhodium(I) complex, often in the presence of a chiral diphosphine ligand like BINAP for asymmetric variants. nih.govnih.gov The reaction proceeds under mild conditions and offers high levels of regio- and sometimes enantioselectivity. ucc.ie

Table 3: Illustrative Rhodium-Catalyzed Conjugate Additions

| α,β-Unsaturated Substrate | Catalyst System | Product |

|---|---|---|

| 2-Cyclohexen-1-one | [Rh(acac)(C₂H₄)₂] / (R)-BINAP | 3-(4-Propylcyclohex-1-en-1-yl)cyclohexan-1-one |

| Methyl vinyl ketone | [RhCl(cod)]₂ / dppb | 5-(4-Propylcyclohex-1-en-1-yl)pentan-2-one |

| Acrylonitrile | [Rh(OH)(cod)]₂ | 3-(4-Propylcyclohex-1-en-1-yl)propanenitrile |

| Diethyl maleate | [Rh(acac)(CO)₂] | Diethyl 2-(4-propylcyclohex-1-en-1-yl)succinate |

Reactiv

Stereochemical Control and Asymmetric Synthesis

Stereoselective Synthesis of 4-Propylcyclohex-1-enylboronic Acid and Related Structures

The synthesis of this compound with defined stereochemistry hinges on two key aspects: the control of the double bond geometry and, where applicable, the creation of chiral centers in an enantioselective manner.

Control of Olefin Geometry in Alkenylboronic Acid Preparation

The geometry of the double bond in alkenylboronic acids is crucial for determining the stereochemical outcome of subsequent reactions. Various synthetic strategies have been developed to control the E/Z selectivity during the formation of the carbon-boron bond.

One common approach involves the hydroboration of alkynes. The use of sterically hindered boranes, followed by protonolysis, typically leads to the formation of (E)-alkenylboranes. Subsequent oxidation or hydrolysis can then yield the corresponding (E)-alkenylboronic acid.

Another powerful method is the palladium-catalyzed boryl-Heck reaction, which allows for the direct conversion of terminal alkenes to trans-alkenyl boronic esters using electrophilic boron reagents like catecholchloroborane (catBCl). This process offers a route to stereodefined alkenylboron compounds from readily available starting materials. nih.gov

Furthermore, stereoselective catalytic cross-metathesis reactions provide an entry to Z-alkenylboron compounds. Specific molybdenum-based catalysts have been shown to favor the formation of the Z-isomer in reactions involving vinylboron species.

Table 1: Selected Methods for Controlling Olefin Geometry in Alkenylboronic Acid Synthesis

| Method | Reagents/Catalyst | Typical Stereoselectivity |

| Hydroboration of Alkynes | Sterically hindered boranes | Predominantly E |

| Boryl-Heck Reaction | Pd catalyst, catBCl | Predominantly trans nih.gov |

| Cross-Metathesis | Mo-based MAP complexes | Predominantly Z |

Enantioselective Synthetic Routes to Chiral Boronic Acid Derivatives

The creation of chiral boronic acid derivatives, where the boron-bearing carbon or another carbon in the molecule is a stereocenter, is a significant challenge in asymmetric synthesis. Chiral boronic esters are highly valuable intermediates due to their stability and their ability to undergo stereospecific transformations. bris.ac.uk

Catalytic asymmetric hydroboration (CAHB) of alkenes is an efficient method for producing chiral primary and secondary boronic esters. nih.gov This approach utilizes chiral catalysts to control the facial selectivity of the borane (B79455) addition to the double bond. For instance, oxime-directed CAHB has been successfully applied to synthesize chiral tertiary boronic esters. nih.gov

Another important strategy is the asymmetric homologation of boronic esters. This involves the reaction of a boronic ester with a carbenoid, often mediated by a chiral ligand or auxiliary, to introduce a new stereocenter adjacent to the boron atom. pitt.eduacs.orgnih.gov This method has been extensively studied for the synthesis of α-chiral boronic esters. researchgate.net

Stereoselective Transformations of Alkenylboronic Acids

Once synthesized, alkenylboronic acids and their derivatives can participate in a variety of stereoselective transformations to build more complex chiral molecules.

Asymmetric Homologation Reactions

Asymmetric homologation of alkenylboronic acids provides a powerful tool for the synthesis of chiral α-substituted allylboronic acids. acs.orgacs.org In these reactions, a chiral catalyst, such as a BINOL derivative, promotes the enantioselective 1,2-migration of the alkenyl group from the boron atom to an adjacent carbon atom of a diazo-reagent. acs.orgacs.orgnih.gov The resulting chiral allylboronic acids are valuable reagents for subsequent stereoselective allylboration reactions with carbonyl compounds. acs.org

The mechanism of this transformation is complex and involves the formation of a chiral BINOL-alkenylboronate intermediate. acs.orgnih.gov The stereochemical outcome is dictated by the steric interactions between the substituent on the diazomethane (B1218177) and the chiral catalyst. nih.gov

Table 2: Asymmetric Homologation of Alkenylboronic Acids

| Alkenylboronic Acid Substrate | Diazo Reagent | Chiral Catalyst | Product Type |

| Cinnamyl boronic acid | CF₃-diazomethane | BINOL derivative | Chiral α-CF₃ allylboronic acid acs.orgnih.gov |

| Various alkenylboronic acids | TMS-diazomethanes | BINOL derivative | Chiral α-TMS allylboronic acid acs.org |

Enantioselective Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. Enantioselective variants of this reaction allow for the creation of stereogenic centers. In the context of alkenylboronic acids, this can be achieved through the coupling of a prochiral starting material or a racemic mixture in the presence of a chiral catalyst.

For instance, iron-catalyzed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides with arylborates has been developed, providing access to optically active α-arylpropionic acids. rsc.org While this example uses arylborates, the principle can be extended to alkenylboronic acids. The key to enantioconvergence is the ability of the chiral ligand to control the stereochemistry of the transmetalation and reductive elimination steps.

Furthermore, enantiospecific Suzuki-Miyaura couplings of chiral α-(acylamino)alkylboronic acid derivatives with aryl halides have been reported. nih.gov These reactions proceed with inversion of configuration at the carbon-boron center, demonstrating the high degree of stereochemical control achievable. The development of ligands that can effectively induce asymmetry in the coupling of alkenylboronic acids is an active area of research. mit.edu

Diastereoselective Conjugate Additions

Alkenylboronic acids can act as nucleophiles in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. The stereochemical outcome of these additions can be controlled by the existing stereocenters in the substrate or by the use of chiral ligands.

Substrate-controlled diastereoselective conjugate addition of alkenylboronic acids to acyclic α,β-enoates bearing γ- and δ-oxygen substituents has been shown to proceed with high anti-selectivity. acs.org The presence of a free hydroxyl group at the γ-position is often crucial for achieving high diastereoselectivity.

Furthermore, enantioselective conjugate additions can be achieved using chiral catalysts. For example, the addition of alkenylboronic acids to indole-appended enones can be catalyzed by chiral 3,3′-disubstituted-BINOLs, affording α-branched indole derivatives with high enantioselectivity. rsc.orgornl.govacs.org These reactions provide a direct route to chiral ketoindoles.

Computational and Mechanistic Investigations of Alkenylboronic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving alkenylboronic acids. DFT calculations allow for the detailed exploration of potential energy surfaces, helping to identify the most plausible reaction pathways.

A notable application of DFT is in the study of the asymmetric homologation of alkenylboronic acids. Research has shown that these reactions can proceed through a complex series of steps, and DFT calculations have been instrumental in mapping out these intricate pathways. nih.govacs.org For instance, in the BINOL-catalyzed asymmetric homologation of alkenylboronic acids with CF3-diazomethane, DFT calculations have been performed to elucidate the entire catalytic cycle. nih.govresearchgate.netnih.gov

These studies reveal that the reaction mechanism is not always straightforward. For example, the initial step in the catalytic cycle can involve the reaction of the alkenylboronic acid anhydride, a boroxine (B1236090), with either an alcohol additive or the chiral catalyst itself. nih.govacs.org DFT calculations have shown that the nucleophilic attack of an alcohol on the boroxine is facilitated by a second alcohol molecule acting as a proton shuttle, significantly lowering the activation barrier. nih.govacs.org

The following table presents calculated free energy barriers for key steps in the formation of a chiral BINOL-alkenylboronate intermediate, using a model alkenylboronic acid system that provides insight into the reactivity of compounds like 4-propylcyclohex-1-enylboronic acid.

| Reaction Step | Catalyst/Reagent | Calculated Activation Barrier (kcal/mol) |

| Esterification of boroxine | Ethanol (B145695) (with proton shuttle) | 20.6 |

| Esterification of boroxine | Ethanol (without proton shuttle) | 34.7 |

This data illustrates the significant catalytic effect of a proton-shuttling molecule in the initial stages of the reaction.

Elucidation of Catalytic Cycle Intermediates and Transition States

A critical aspect of mechanistic studies is the identification and characterization of intermediates and transition states along the reaction coordinate. For reactions involving this compound and its analogs, computational chemistry provides invaluable information about the structure and stability of these transient species.

In the context of the BINOL-catalyzed homologation of alkenylboronic acids, the chiral BINOL-alkenylboronate species has been identified as a key intermediate in the catalytic process. nih.govresearchgate.netnih.gov The formation of this intermediate is a complex process, with multiple potential pathways that have been elucidated through computational analysis. nih.govacs.org

DFT calculations have been used to determine the geometries and energies of various intermediates and transition states. For example, in the reaction of an alkenylboroxine with ethanol, the transition state for the initial esterification (TS1-E) involves a six-membered ring structure incorporating a proton-shuttling ethanol molecule. nih.govacs.org Subsequent reactions to form a boronate diester also proceed through well-defined transition states with calculable energy barriers. nih.govacs.org

The table below showcases the calculated energies for several transition states in the formation of a boronate diester from a model alkenylboronic acid system.

| Transition State | Reactants | Calculated Relative Energy (kcal/mol) |

| TS3-E | Ester-anhydride + EtOH | 28.0 |

| TS4-E | Cinnamyl boronic acid + EtOH | 27.9 |

| TS5-E | Monoester + EtOH | 29.3 |

These similar energy levels for different pathways highlight the complexity of the reaction network. nih.govacs.org

Furthermore, the turnover of the catalyst, involving the release of the product and regeneration of the active catalyst, also proceeds through distinct transition states. In the model system, the transesterification of the chiral BINOL-derived allylboronate to release the homologated product and the free BINOL catalyst involves two steps with calculated barriers of 10.9 and 24.8 kcal/mol, respectively. nih.govacs.org

Microkinetic Simulations for Complex Reaction Systems

By utilizing the energies of all calculated intermediates and transition states, microkinetic simulations can model the dynamic behavior of the entire reaction system. This approach has been successfully applied to the asymmetric homologation of alkenylboronic acids to understand the intricate interplay between different catalytic cycles. nih.govresearchgate.netnih.gov

These simulations have confirmed that the reaction can proceed through multiple overlapping pathways, and they can help to identify the dominant reaction channels under specific conditions. nih.gov The insights gained from microkinetic modeling are crucial for optimizing reaction conditions to favor the desired product and enhance catalytic efficiency.

Computational Probes of Stereoinduction Phenomena

Understanding and predicting the stereochemical outcome of a reaction is a major goal of computational organic chemistry. For reactions involving chiral catalysts and prochiral substrates like this compound, computational methods can provide a detailed rationale for the observed stereoinduction.

In the asymmetric homologation of alkenylboronic acids catalyzed by BINOL derivatives, the origin of enantioselectivity has been attributed to steric interactions in the key stereo-determining step. nih.govresearchgate.netnih.gov DFT calculations of the transition states leading to the different stereoisomers have shown that the enantioselectivity is primarily governed by the steric repulsion between a substituent on the diazomethane (B1218177) reagent (e.g., a CF3 group) and a substituent on the BINOL catalyst. nih.govresearchgate.netnih.gov

By comparing the energies of the diastereomeric transition states, it is possible to computationally predict the major enantiomer formed in the reaction. This type of analysis is a powerful tool for the rational design of new catalysts with improved stereoselectivity.

Advanced Synthetic Techniques and Process Development for Alkenylboronic Acids

Continuous Flow Chemistry for Boronic Acid Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, especially for reactions involving unstable intermediates or hazardous reagents. organic-chemistry.orgresearchgate.netunito.it The synthesis of boronic acids, often proceeding through highly reactive organometallic species, is particularly amenable to flow chemistry techniques. organic-chemistry.orgresearchgate.net The enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profile make flow chemistry an ideal platform for the production of compounds like 4-propylcyclohex-1-enylboronic acid. researchgate.netunito.it

Microreactor Technologies in Lithiation-Borylation Processes

One of the common methods for synthesizing alkenylboronic acids is the lithiation of a vinyl halide or an activated C-H bond, followed by borylation with a trialkyl borate (B1201080). However, the direct lithiation of substrates like substituted cyclohexenes can be challenging. Studies on the lithiation-borylation of O-cycloalkyl 2,4,6-triisopropylbenzoates (TIB esters) have shown that deprotonation of the cyclohexyl substrate is impractically slow in batch processes. nih.gov Furthermore, the organolithium intermediates generated can be unstable, even at cryogenic temperatures. nih.govresearchgate.net

Microreactor technology offers a compelling solution to these challenges. beilstein-journals.orgnih.gov Microreactors are characterized by channels with sub-millimeter dimensions, which provide an exceptionally high surface-area-to-volume ratio. nih.gov This feature allows for extremely rapid mixing and highly efficient heat transfer, enabling precise control over reaction conditions that is unattainable in batch reactors. nih.gov For a lithiation-borylation sequence, this means that an unstable organolithium intermediate can be generated and immediately brought into contact with the borylating agent within milliseconds. beilstein-journals.org This "flash chemistry" approach can outpace decomposition or side reactions, such as the anionic Fries rearrangement observed in other systems. beilstein-journals.org

A hypothetical microreactor setup for the synthesis of this compound pinacol (B44631) ester could involve two streams: one containing a suitable precursor to the 4-propylcyclohexenyllithium species (e.g., 1-halo-4-propylcyclohexene or a C-H activated precursor) and a strong base like s-butyllithium, and a second stream containing the borylating agent, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BpinOiPr). researchgate.net The streams would converge at a T-mixer, initiating the rapid lithiation, followed by immediate quenching with the borate ester in a subsequent channel of the microreactor.

Strategies for Managing Unstable Organolithium Intermediates in Flow

The successful synthesis of this compound via a lithiation pathway hinges on the effective management of the corresponding unstable organolithium intermediate. Organolithium species are notoriously reactive and can undergo a variety of undesired reactions, including protonation by the solvent, reaction with the starting material (e.g., Wurtz-type coupling), or thermal decomposition. beilstein-journals.orgnih.gov Flow chemistry provides several key strategies to manage these unstable intermediates.

Precise Residence Time Control: Flow reactors allow for the control of reaction times on a millisecond to second timescale. organic-chemistry.orgbeilstein-journals.org This is critical for generating an organolithium and using it before it has time to decompose. For example, some functionalized benzyllithiums can only be generated and trapped at a residence time of 1.3 milliseconds at -78 °C. beilstein-journals.org This level of control is impossible in batch reactors.

Rapid Mixing: The rapid mixing achieved in microreactors minimizes concentration gradients and hotspots, preventing localized side reactions. Extremely fast micromixing can suppress undesired Wurtz-type coupling reactions that plague batch processes. beilstein-journals.org

Enhanced Temperature Control: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, ensuring that the reaction mixture is maintained at the optimal temperature to maximize the stability of the organolithium intermediate. This can even allow for reactions to be run at higher temperatures than in batch, increasing reaction rates without sacrificing selectivity. beilstein-journals.orgnih.gov

In-situ Trapping: The generated organolithium can be immediately mixed with an electrophile (the borylating agent) in a continuous fashion, minimizing its lifetime in the free state and thus its opportunity to engage in side reactions. nih.gov

Process Intensification and Scale-Up Considerations

Process intensification refers to the development of novel methods and equipment that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. unito.it Continuous flow chemistry is a cornerstone of process intensification. dntb.gov.ua Scaling up a continuous flow synthesis of this compound from the lab to production requires careful consideration of several factors. acs.orgaiche.org

Directly increasing the size of a single microreactor (scaling-up) can be challenging and can negate the benefits of miniaturization. A more common and effective strategy is "numbering-up" or "scaling-out," where multiple microreactors are run in parallel to achieve the desired production volume. iajps.com This maintains the optimal reaction conditions identified on the small scale.

| Parameter | Lab-Scale Consideration (mg/g) | Pilot/Production-Scale Consideration (kg) | Rationale/Strategy |

| Reactor Type | Single microreactor (e.g., glass chip, PFA tubing) organic-chemistry.org | Parallelized microreactors ("numbering-up") or larger flow reactors (e.g., static mixers, pipe reactors) acs.orgiajps.com | Maintain high heat/mass transfer; avoid losing benefits of microfluidics. |

| Mixing | T-mixers, static micromixers organic-chemistry.org | Y-mixers, static mixers with larger diameters acs.org | Ensure efficient mixing at higher flow rates while managing pressure drop. |

| Flow Rate | µL/min to mL/min | L/min | Directly impacts productivity. Must be balanced with mixing efficiency and heat transfer capacity. acs.org |

| Heat Transfer | Immersion in cryostat/thermostat | Jacketed reactors, heat exchangers | Efficiently remove or supply heat to maintain optimal reaction temperature. |

| Process Control | Manual control of pumps and temperature | Automated control systems with Process Analytical Technology (PAT) rsc.orgamericanpharmaceuticalreview.com | Ensure process robustness, consistency, and safety during prolonged operation. |

| Work-up | Batch-wise extraction and purification | Continuous liquid-liquid extraction and crystallization | Integrate downstream processing for a fully continuous manufacturing process. |

Methodologies for Minimizing Undesired Side Reactions

Several side reactions can compromise the yield and purity of this compound. Advanced synthetic techniques, particularly in a flow environment, can effectively mitigate these issues.

Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, often water or acidic protons, to yield the corresponding alkene (4-propylcyclohexene). This can be particularly problematic during work-up or chromatography. Strategies to minimize protodeboronation include using anhydrous reaction conditions, employing buffered or basic conditions during purification, and converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt. researchgate.net In some cases, a ligandless procedure in a solvent like t-butanol has been shown to minimize protodeboronation in copper-mediated reactions. researchgate.net

Oxidation: Boronic acids can be susceptible to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Isomerization: For alkenylboronic acids, isomerization of the double bond can occur, especially under harsh conditions or in the presence of certain metal catalysts. The choice of catalyst and reaction conditions is critical. For instance, in the dehydrogenative borylation of cyclic alkenes, the use of a specific rhodium/phosphine catalyst system was found to suppress the formation of undesired allylboronate isomers. uvic.ca

Homocoupling: In Suzuki-Miyaura reactions where the boronic acid is used, homocoupling of the boronic acid to form a symmetrical diene can be a significant side reaction. This is often influenced by the catalyst, base, and solvent system. Careful optimization of these parameters is necessary to favor the desired cross-coupling pathway.

| Side Reaction | Mitigation Strategy | Rationale |

| Protodeboronation | Use of anhydrous solvents; basic work-up; conversion to boronate esters or trifluoroborates. researchgate.net | Reduces the availability of proton sources and increases the stability of the boron moiety. |

| Oxidation | Maintain an inert atmosphere (N₂ or Ar); use of antioxidants. | Prevents degradation of the boronic acid by atmospheric oxygen. |

| Isomerization | Careful selection of catalyst and ligands (e.g., Rh/Xantphos for dehydrogenative borylation). uvic.ca | The ligand environment around the metal center can control the regioselectivity of the borylation. |

| Homocoupling (in subsequent couplings) | Optimization of catalyst, base, solvent, and temperature; use of highly active catalysts at low loadings. nih.gov | Favors the rate of the cross-coupling catalytic cycle over the undesired homocoupling pathway. |

Innovative Reaction Conditions and System Optimization

Optimizing the synthesis of this compound involves moving beyond traditional one-variable-at-a-time (OVAT) approaches and embracing modern statistical and analytical methods.

Design of Experiments (DoE): DoE is a powerful statistical tool for rapidly optimizing reaction conditions by simultaneously varying multiple parameters (e.g., temperature, concentration, catalyst loading, solvent composition). rsc.orgsci-hub.senih.gov This approach not only identifies the optimal conditions more efficiently than OVAT but also reveals interactions between different variables. sci-hub.se For a rhodium-catalyzed dehydrogenative borylation, a DoE approach could be used to optimize the yield of this compound pinacol ester by exploring the interplay between catalyst type, ligand, temperature, and reaction time.

Example of a DoE Factorial Design for Optimization:

| Factor | Level 1 (-) | Level 2 (+) |

| A: Temperature (°C) | 80 | 120 |

| B: Catalyst Loading (mol%) | 1.0 | 3.0 |

| C: Ligand | PPh₃ | Xantphos |

| D: Time (h) | 4 | 12 |

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of catalysts, ligands, and reaction conditions in parallel using multi-well plates. uvic.canih.govnih.gov This is particularly useful for discovering novel catalyst systems for challenging transformations. For the Suzuki-Miyaura coupling of the resulting this compound, HTS could be employed to quickly identify the most effective palladium precatalyst and ligand combination from a large library, accelerating the development of subsequent applications. uvic.casigmaaldrich.com

Process Analytical Technology (PAT): PAT involves the use of in-line or on-line analytical tools to monitor a reaction in real-time, providing a deeper understanding of reaction kinetics, intermediate formation, and endpoint determination. rsc.orgamericanpharmaceuticalreview.comacs.org For a continuous flow synthesis of this compound, an in-line FTIR or Raman spectrometer could monitor the concentration of the starting material and product, allowing for automated feedback control to maintain optimal performance and ensure product quality. americanpharmaceuticalreview.com This real-time data is invaluable for process optimization, ensuring consistency, and accelerating scale-up. rsc.org

Q & A

Q. What are the common synthetic routes for 4-Propylcyclohex-1-enylboronic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized cyclohexene derivatives. For instance, halogenated cyclohexene intermediates (e.g., bromo or iodo derivatives) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts like Pd(dppf)Cl₂ in anhydrous THF at 80–100°C . Yield optimization requires strict moisture exclusion to prevent boroxin formation, a common side reaction where boronic acids dimerize via dehydration . Purification often employs non-silica-based methods (e.g., recrystallization from hexane/ethyl acetate) to avoid irreversible binding to silica gel, which can reduce recovery rates by 20–30% .

Q. What storage conditions and analytical techniques are recommended to ensure stability of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in flame-sealed containers to minimize oxidation and hydrolysis. The compound’s anhydride content (common in boronic acids) should be monitored via ¹¹B NMR, where boronic acid peaks appear at δ ~30 ppm and anhydrides at δ ~18 ppm . Purity assessments require HPLC (C18 column, acetonitrile/water mobile phase) or iodometric titration to quantify active boron content .

Advanced Research Questions

Q. How does the cyclohexenyl-propyl substituent influence reactivity in cross-coupling compared to planar arylboronic acids?

- Methodological Answer : The cyclohexenyl ring introduces steric hindrance and electronic effects. Conformational analysis (via DFT calculations) shows the propyl group adopts equatorial positions, reducing steric clash during transmetalation in Suzuki reactions. However, this steric bulk lowers reaction rates with bulky aryl halides by ~40% compared to phenylboronic acids. Kinetic studies using ¹H NMR or in situ IR spectroscopy can track coupling progress with electron-deficient partners like 4-bromonitrobenzene .

Q. What strategies mitigate boroxin formation during synthesis and purification?

- Methodological Answer :

- Synthesis : Use excess pinacol ester (B₂Pin₂) to shift equilibrium toward boronate ester intermediates, reducing free boronic acid concentration.

- Purification : Employ azeotropic drying with toluene to remove trace water. Add molecular sieves (3Å) during recrystallization.

- Analysis : Monitor boroxin formation via TLC (Rf difference: boronic acid ≈0.3 vs. boroxin ≈0.6 in 1:1 hexane/ethyl acetate) .

Q. Can computational models predict regioselectivity in Suzuki-Miyaura couplings with sterically hindered substrates?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, coupling with 2-bromopyridine favors β-addition due to lower activation energy (ΔG‡ ~22 kcal/mol) compared to α-addition (ΔG‡ ~28 kcal/mol). Validate predictions via competitive experiments analyzed by GC-MS or LC-HRMS .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.